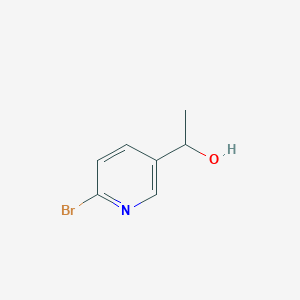

1-(6-Bromopyridin-3-yl)ethanol

説明

Structure

3D Structure

特性

IUPAC Name |

1-(6-bromopyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOJZKXYIAXLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 6 Bromopyridin 3 Yl Ethanol and Analogues

Advanced Synthetic Protocols

The synthesis of pyridyl ethanols, including 1-(6-Bromopyridin-3-yl)ethanol, has benefited significantly from advanced protocols that offer improvements over classical methods. These modern techniques focus on enhancing reaction rates, improving yields, and minimizing the environmental impact of chemical processes.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. worldwidejournals.com The use of microwave irradiation allows for rapid and efficient heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and improved selectivity compared to conventional heating methods. worldwidejournals.comorganic-chemistry.org This technology is particularly advantageous for synthesizing heterocyclic compounds like pyridine (B92270) derivatives. organic-chemistry.orgnih.gov

The synthesis of pyridines can be achieved in a single step with total regiochemical control using microwave irradiation, offering superior yields compared to traditional conductive-heating techniques. organic-chemistry.org For instance, a one-pot Bohlmann-Rahtz pyridine synthesis conducted at 170°C under microwave conditions significantly shortens reaction times to 10-20 minutes. organic-chemistry.org

Grignard reactions, a common method for forming carbon-carbon bonds in alcohol synthesis, can be sluggish, particularly with unreactive aryl halides. researchgate.net Microwave irradiation has been successfully employed to activate aryl chlorides and bromides for Grignard reagent formation, creating a safer and more reproducible method. researchgate.net This approach can be applied to the synthesis of pyridyl alcohols, potentially enhancing the reaction between a pyridyl Grignard reagent and an aldehyde or, conversely, an aryl Grignard reagent and a pyridyl aldehyde. The ability to superheat solvents in a sealed vessel under microwave conditions allows for reactions to be performed at temperatures significantly above their boiling points, further accelerating the process. worldwidejournals.com

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | Two-step process, long reaction times | One-pot reaction, 10-20 minutes, higher yields | organic-chemistry.org |

| Grignard Reagent Formation (Aryl Halides) | Often sluggish, requires activation | Rapid formation from reluctant chlorides/bromides | researchgate.net |

| General Organic Reactions | Hours or days | Minutes or seconds, higher yields, improved selectivity | worldwidejournals.com |

| Ester Alkylation | 12 hours | 5 minutes | ajol.info |

Green Chemistry Principles in Bromopyridylethanol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound and its analogues, these principles are primarily applied through biocatalysis and the use of environmentally benign solvents and reaction conditions. researchgate.netnih.gov

Biocatalysis stands out as a key green technology for producing chiral alcohols, which are crucial intermediates in the pharmaceutical industry. nih.gov The enantioselective synthesis of pyridyl alcohols can be achieved with high efficiency and selectivity using enzymes.

Key biocatalytic approaches include:

Enzymatic Resolution: Racemic mixtures of pyridyl ethanols can be resolved using lipases, such as Candida antarctica lipase (B570770) (CAL), through enantioselective acetylation. acs.org This process yields one enantiomer as an acetate (B1210297) and leaves the other as the unreacted alcohol, both with excellent enantiomeric purity. acs.org

Asymmetric Reduction: The precursor ketone, 1-(6-Bromopyridin-3-yl)ethan-1-one, can be stereoselectively reduced to a single enantiomer of the corresponding alcohol. Alcohol dehydrogenases (ADHs), for example from Lactobacillus kefir, are highly effective for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, achieving high yields (up to 98%) and excellent enantiomeric excess (95% to >99%). nih.gov Whole-cell biocatalysts, such as Pichia glucozyma, have also been shown to reduce a variety of aromatic ketones to the corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it

These enzymatic methods are often conducted in aqueous media under mild temperature and pressure conditions, significantly reducing the environmental footprint compared to conventional chemical methods that may rely on stoichiometric amounts of metal hydride reagents and volatile organic solvents. rsc.org Other green approaches, such as the use of solvent-free reaction conditions facilitated by ball milling, also represent an environmentally friendly alternative for the synthesis of heterocyclic compounds. nih.gov

| Biocatalytic Method | Enzyme/Organism | Substrate Type | Product | Key Findings | Reference |

| Enantioselective Acetylation | Candida antarctica lipase (CAL) | Racemic 1-(2-pyridyl)ethanols | (R)-acetate and (S)-alcohol | Excellent enantiomeric purity, good yields. | acs.org |

| Asymmetric Reduction | Alcohol dehydrogenase from Lactobacillus kefir | α-Halogenated acyl pyridines | Chiral fluorinated pyridyl alcohols | 95->99% enantiomeric excess, up to 98% yield. | nih.gov |

| Asymmetric Reduction | Whole cells of Pichia glucozyma | Aromatic ketones | (S)-alcohols | High yields and high enantiomeric excess. | unimi.it |

| Enantioselective Resolution | BS2-AGA (Esterase) | Pyridine tertiary alcohols | Chiral tertiary alcohols | Excellent enantioselectivity for specific analogues. | d-nb.info |

Reaction Mechanisms and Chemical Transformations of 1 6 Bromopyridin 3 Yl Ethanol

Reactivity at the Bromine Center

The bromine atom on the pyridine (B92270) ring is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates certain types of reactions while potentially hindering others. The primary transformations occurring at this position are nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions of Bromopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic halides. wikipedia.org In the context of bromopyridines, the pyridine nitrogen plays a crucial role in activating the ring towards nucleophilic attack. wikipedia.org The electron-withdrawing character of the nitrogen atom helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.org This stabilization is most effective when the leaving group (in this case, bromide) is located at the ortho or para position relative to the nitrogen, as this allows for delocalization of the negative charge onto the nitrogen atom. wikipedia.orgpressbooks.pub

For 1-(6-Bromopyridin-3-yl)ethanol, the bromine is at the 6-position, which is ortho to the ring nitrogen. This positioning makes it susceptible to SNAr reactions. Although direct SNAr on this specific substrate is not extensively detailed in the provided search results, the general principles of SNAr on 6-bromopyridines are well-established. For instance, methoxy (B1213986) groups can be introduced at the 6-position of 2-amino-6-bromopyridine (B113427) via nucleophilic aromatic substitution using sodium methoxide. vulcanchem.com Similarly, various amines can displace the bromide in 2,6-dibromopyridine (B144722), demonstrating the feasibility of C-N bond formation through this pathway. researchgate.net

The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.org The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.comlibretexts.orgpressbooks.pub

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent handle for a variety of such transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. uwindsor.ca It is widely used for the synthesis of biaryls and other conjugated systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability and environmental compatibility of organoboron reagents. uwindsor.camdpi.com

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org For substrates like this compound, the Suzuki-Miyaura coupling provides a powerful method to introduce new aryl or vinyl substituents at the 6-position of the pyridine ring.

| Catalyst System | Base | Solvent | Temperature | Product Type |

| Pd(PPh₃)₄ | K₂CO₃ | DMF | Not specified | Aryl-substituted phenylalanines |

| PdCl₂ | Na₂CO₃ | THF/ethylene glycol | 66 °C | Acetamido-biphenyl moiety |

| Pd₂(dba)₃ / PPh₃ | Not specified | Not specified | Not specified | Not specified |

This table showcases typical conditions for Suzuki-Miyaura couplings involving brominated aromatic compounds, illustrating the versatility of this reaction. mdpi.com

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. lucp.netresearchgate.net This reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes. researchgate.net

The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the aryl halide. Reductive elimination then affords the final product. researchgate.net In the case of this compound, a Sonogashira coupling would allow for the introduction of an alkynyl group at the 6-position of the pyridine ring. Studies on similar substrates, such as 2-amino-3-bromopyridines, have demonstrated the successful palladium-catalyzed Sonogashira coupling with various terminal alkynes in moderate to excellent yields. researchgate.net

| Palladium Catalyst | Ligand | Copper Co-catalyst | Base | Solvent | Temperature |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 °C |

| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Not specified | Water with surfactant | 40 °C |

| Pd₂(dba)₃ | AsPh₃ | None | Not specified | Toluene | Not specified |

This table presents various conditions reported for Sonogashira coupling reactions, highlighting the adaptability of the method. lucp.netresearchgate.netrsc.org

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form symmetric biaryls. organic-chemistry.org More broadly, Ullmann-type reactions encompass copper-catalyzed nucleophilic aromatic substitutions to form C-O, C-N, and C-S bonds. organic-chemistry.orgresearchgate.net These reactions often require high temperatures, but the development of various ligands has enabled milder reaction conditions. researchgate.net

For this compound, an Ullmann-type reaction could be employed to form, for example, a C-N bond by reacting it with an amine in the presence of a copper catalyst and a suitable ligand. researchgate.net The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org Research on the selective C-N bond formation of 2,6-dibromopyridine with various amines using a CuI catalyst has shown the feasibility of such transformations. researchgate.net

| Copper Source | Ligand | Base | Solvent | Temperature |

| CuI | Metformin | Cs₂CO₃ | EtOH | Reflux |

| CuI | N,N'-dimethylethylenediamine | K₂CO₃ | DMSO | 90 °C |

| Cu₂O | N-phenyl-2-pyridincarboxamide-1-oxide | Not specified | MeCN, DMF, or DMSO | 82-120 °C |

This table illustrates different catalytic systems used in Ullmann-type C-N coupling reactions. researchgate.netresearchgate.net

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods, enabling the direct coupling of two different electrophiles. wisc.edu This approach avoids the pre-formation and handling of sensitive organometallic reagents. nih.gov These reactions are driven by a stoichiometric reductant or by electrochemical means. wisc.edu

In the context of this compound, the bromine atom can serve as one of the electrophilic partners. For instance, nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides has been demonstrated. organic-chemistry.org The mechanism of these reactions often involves single-electron transfer processes, with nickel cycling between different oxidation states. acs.org The choice of ligand is crucial for controlling the reactivity and selectivity of the coupling. acs.orgnih.gov

| Ligand Type | Reductant | Application |

| Bipyridines | Chemical or Electrochemical | General C(sp²)–C(sp²) coupling |

| Phenanthroline | Not specified | C(sp²)–C(sp³) coupling of aryl triflates with alkyl bromides |

| Chiral bis(oxazoline) | Electrochemical (Et₃N) | Asymmetric coupling of aryl aziridines with alkenyl bromides |

This table provides an overview of ligand types and conditions in nickel-catalyzed cross-electrophile couplings. nih.govacs.orgnih.gov

Ullmann-Type Reactions

Halogen-Metal Exchange Reactions

The bromine atom on the pyridine ring is a key functional handle for introducing molecular complexity through halogen-metal exchange reactions. This process typically involves treating the bromo-substituted pyridine with a strong organometallic base, such as an alkyllithium reagent, at low temperatures. tcnj.edu This reaction replaces the bromine atom with a metal (most commonly lithium), effectively reversing the polarity at that carbon atom and transforming it into a potent nucleophile.

This lithiated intermediate can then be reacted with a wide variety of electrophiles to introduce new functional groups at the 6-position of the pyridine ring. This method is particularly valuable as it can be performed chemoselectively, leaving other electrophilic sites within the molecule, such as the alcohol, untouched when conducted at very low temperatures (e.g., -100 °C). tcnj.edu The general method for the synthesis of 6-halopyridin-3-yl-boronic acids and esters often starts with a regioselective halogen-metal exchange from 2,5-dihalopyridines, followed by reaction with a trialkylborate. researchgate.net

Table 1: Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Reagent 1 | Reagent 2 (Electrophile) | Product |

|---|---|---|

| n-Butyllithium | Trialkyl borate | 1-(6-Boronic ester-pyridin-3-yl)ethanol |

| n-Butyllithium | Carbon dioxide (CO2) | 5-(1-Hydroxyethyl)pyridine-2-carboxylic acid |

Reactivity at the Secondary Alcohol Moiety

The secondary alcohol group is another primary site for chemical transformations, allowing for oxidation to a ketone or various derivatization reactions.

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 1-(6-bromopyridin-3-yl)ethanone. cymitquimica.com This transformation is a fundamental reaction in organic synthesis. libretexts.org A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale. libretexts.orgresearchgate.net

Commonly used reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (chromic acid). libretexts.orglibretexts.org PCC is known for being a milder oxidant, capable of converting primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. libretexts.org Other modern reagents like Dess-Martin periodinane (DMP) offer advantages such as milder conditions and higher yields. libretexts.org The reverse reaction, the reduction of 1-(6-bromopyridin-3-yl)ethanone with a reducing agent like sodium borohydride (B1222165), is a common method for synthesizing the parent alcohol, this compound. chemicalbook.com

Table 2: Selected Reagents for Oxidation of this compound

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 1-(6-Bromopyridin-3-yl)ethanone | Dichloromethane (solvent), Room temperature |

| Jones Reagent (CrO₃, H₂SO₄) | 1-(6-Bromopyridin-3-yl)ethanone | Acetone (solvent), 0 °C to Room temperature |

| Dess-Martin Periodinane (DMP) | 1-(6-Bromopyridin-3-yl)ethanone | Dichloromethane (solvent), Room temperature |

The hydroxyl group can be modified to form other functional groups, such as esters or ethers. This derivatization is often performed to alter the molecule's physical properties or to install a protecting group. Esterification can be achieved by reacting the alcohol with a carboxylic acid or an acyl chloride. smolecule.com Another common derivatization involves reacting the alcohol with a sulfonyl chloride, such as dansyl chloride or pyridine-3-sulfonyl chloride, in the presence of a base. unomaha.eduresearchgate.net This reaction forms a sulfonate ester, a strategy often employed to enhance detectability in analytical methods or to convert the hydroxyl into a good leaving group for subsequent nucleophilic substitution reactions. researchgate.netlibretexts.org

Oxidation Reactions to Corresponding Ketones

Pyridine Ring Functionalization and Transformations

Beyond the bromine substituent, the pyridine ring itself can undergo functionalization or structural rearrangement.

Transition-metal-catalyzed C-H functionalization has become a powerful tool for modifying aromatic and heteroaromatic rings. magtech.com.cn In this approach, a directing group on the substrate coordinates to a metal catalyst, positioning it to selectively activate a specific C-H bond, typically in the ortho position. magtech.com.cnresearchgate.net Both nitrogen and oxygen-containing functional groups can serve as effective directing groups. magtech.com.cn

For this compound, the hydroxyl group or a derivative thereof could potentially direct the functionalization of the C-4 or C-2 positions of the pyridine ring. For instance, studies have shown that pyridine N-oxide directing groups can facilitate the palladium-mediated C-H functionalization of strained ring systems. nih.gov Similarly, ruthenium-based catalysts are often used for the ortho-arylation of aromatic compounds bearing pyridyl directing groups. mdpi.com This strategy allows for the construction of new carbon-carbon or carbon-heteroatom bonds directly on the pyridine ring, bypassing the need for pre-functionalized starting materials. researchgate.net

Under certain conditions, the pyridine ring can undergo more profound transformations, including ring-opening and rearrangement to form different cyclic structures. sci-hub.se A common pathway involves the initial N-alkylation or N-acylation of the pyridine nitrogen to form a pyridinium salt. These salts are more susceptible to nucleophilic attack, which can lead to the cleavage of the pyridine ring.

For example, the reaction of certain pyridinium salts with bases can lead to acyclic intermediates that may subsequently recyclize to form five-membered rings like pyrroles. arkat-usa.org While specific examples involving this compound are not extensively documented, the principles of pyridine ring rearrangement suggest that such transformations could be possible. For instance, rearrangements of substituted pyridinium salts have been shown to yield substituted pyrroles or nitrobenzenes, depending on the reaction conditions and the nature of the nucleophile. arkat-usa.org Cyclic diketones can also undergo rearrangement to yield ring-contracted products. wiley-vch.de

Catalysis and Ligand Development Utilizing Pyridine Alkoxide Scaffolds

1-(6-Bromopyridin-3-yl)ethanol as a Ligand Precursor

This compound is a key building block in the synthesis of specialized pyridine-alkoxide ligands. Its structure, featuring a pyridine (B92270) ring, a chiral secondary alcohol, and a bromo substituent, allows for systematic modifications to tune the steric and electronic properties of the resulting ligands. The synthesis of this precursor can be achieved by the reduction of 3-acetyl-6-bromopyridine using sodium borohydride (B1222165) in ethanol (B145695), yielding the product in high purity. chemicalbook.com

The presence of the bromine atom on the pyridine ring is particularly advantageous. It provides a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of a wide array of substituents. researchgate.net This modularity is a key principle in modern ligand design, allowing for the creation of ligand libraries for screening in various catalytic applications. diva-portal.org Furthermore, the alcohol functional group can be deprotonated to form an alkoxide, which, in conjunction with the pyridine nitrogen, creates a bidentate N,O-chelate that can coordinate to a metal center. mdpi.comsacredheart.edu The chirality of the ethanol moiety is of paramount importance for its use in asymmetric catalysis.

Metal Complexes with Bromopyridine-Alkoxide Ligands

The bidentate N,O-chelating nature of ligands derived from this compound makes them suitable for stabilizing a variety of transition metal complexes. mdpi.com The combination of a strong σ-donating alkoxide and a π-accepting pyridine ring allows for fine-tuning of the electronic environment of the metal center, which is crucial for catalytic activity. osti.gov

Ruthenium Carbonyl Complexes for Alcohol Oxidation

Trinuclear ruthenium carbonyl clusters incorporating bromopyridine-alkoxide ligands have demonstrated significant catalytic activity in the oxidation of alcohols. nih.govfrontiersin.orgrsc.org These complexes are typically synthesized by reacting Ru₃(CO)₁₂ with the respective 6-bromopyridine alcohol ligand precursor in refluxing xylene or THF. nih.govfrontiersin.orgrsc.orgrsc.org The resulting complexes, with the general formula [6-bromopyCHRO]₂Ru₃(CO)₈, have been characterized by various spectroscopic methods and X-ray crystallography. nih.govfrontiersin.org

These ruthenium complexes, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), are highly efficient catalysts for the oxidation of both primary and secondary alcohols. nih.govfrontiersin.orgnih.gov A notable feature of these catalytic systems is their high chemoselectivity, particularly in the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. frontiersin.org The reactions often proceed under mild conditions, with many being completed at room temperature within an hour. nih.govfrontiersin.orgnih.gov

The catalytic efficacy of these complexes is influenced by the substituents on the alkoxide part of the ligand. For instance, variations in the R group of the [6-bromopyCHRO]₂Ru₃(CO)₈ complexes can modulate the catalytic activity.

Table 1: Synthesis of Trinuclear Ruthenium Carbonyl Complexes

| Complex ID | Ligand Precursor (L) | R Group | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 1a | L1 | C₆H₅ | 62 | 168–169 | nih.gov |

| 1c | L3 | 4-OMeC₆H₄ | 65 | 176–177 | nih.govfrontiersin.org |

| 1f | L6 | 2-OMeC₆H₄ | 57 | 183–184 | nih.govfrontiersin.org |

| 1g | L7 | 2-CF₃C₆H₄ | 38 | 186–188 | frontiersin.org |

| 1h | L8 | C(Me)₂ | 68 | 171–172 | frontiersin.org |

Other Transition Metal Catalysis Applications

Beyond ruthenium carbonyls, bromopyridine-alkoxide ligands have been employed in catalysis with other transition metals. The versatility of the pyridine-alkoxide scaffold allows for its incorporation into complexes with metals such as iridium, copper, and palladium, leading to diverse catalytic applications. diva-portal.orgacs.orgresearchgate.netmdpi.com

For instance, iridium complexes bearing pyridine-alkoxide ligands have been investigated as potent precursors for homogeneous water and C-H oxidation catalysts. acs.org The ligand's structure, particularly the substituents on the pyridine and alkoxide moieties, has a pronounced influence on the catalytic activity and the stability of the complex under harsh oxidative conditions. osti.govacs.org

Copper complexes with pyridine-alkoxide ligands have also been synthesized and studied for their electrochemical properties and potential use in electrocatalytic transformations. researchgate.netmdpi.com The stoichiometry between the ligand and the copper precursor can be controlled to form either mononuclear or dinuclear complexes, with the alkoxide group capable of bridging two metal centers. mdpi.com

In the realm of cross-coupling reactions, the bromo-substituent on the pyridine ring serves as a handle for further functionalization via palladium-catalyzed reactions, highlighting the utility of these compounds as intermediates in the synthesis of more complex molecules for pharmaceutical and materials science applications. researchgate.netuniurb.it

Chiral Ligands Derived from this compound for Asymmetric Catalysis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. diva-portal.org The development of such ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. routledge.com

Enantioselective Transformations Mediated by Chiral Pyridine-Based Catalysts

Chiral pyridine-containing ligands are integral to a wide range of enantioselective transformations. diva-portal.orgresearchgate.netacs.orgrsc.org These ligands can be synthesized through modular approaches, allowing for the systematic variation of their steric and electronic properties. diva-portal.org The absolute configuration of the carbinol carbon in the pyridyl alcohol precursor often dictates the sense of asymmetric induction in the catalyzed reaction. diva-portal.org

For example, chiral pyridyl alcohols can be used to prepare chiral phosphinite and phosphite (B83602) ligands, which have been evaluated in palladium-catalyzed allylic alkylations, achieving moderate enantioselectivities. diva-portal.org Similarly, iridium catalysts bearing chiral pyridine-derived ligands have been successfully employed in highly enantioselective C-H borylation reactions. acs.orgnih.gov Nickel-catalyzed cross-coupling reactions have also benefited from the development of new chiral 2,2'-bipyridine (B1663995) ligands, leading to highly enantioselective additions of aryl halides to aldehydes and reductive Ullmann couplings. nih.govresearchgate.net

A chemoenzymatic method starting from 2-acetyl-6-bromopyridine (B57736), a related precursor, has been used to synthesize chiral (S)-2-(1-aminoethyl)-6-(aryl)pyridine ligands. acs.org These ligands, when combined with ruthenium or osmium, form highly active and enantioselective catalysts for the transfer hydrogenation of ketones, achieving up to 99% enantiomeric excess (ee). acs.org

Table 2: Examples of Enantioselective Catalysis with Chiral Pyridine-Derived Ligands

| Catalyst System | Reaction Type | Substrate | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Pd-Chiral Pyridine-Dihydroisoquinoline | Conjugate Arylation | 2-Substituted Chromones | Up to 99% | rsc.org |

| Ir-Chiral N,B-bidentate Ligand | C-H Borylation | Diaryl(2-pyridyl)methanes | Up to 96% | acs.org |

| Ni-Chiral 2,2'-Bipyridine | Reductive Ullmann Coupling | ortho-Chlorinated Aryl Aldehydes | Up to 99.5:0.5 er | researchgate.net |

Ligand Design Principles for Enhanced Catalytic Performance

The design of effective chiral ligands is a key factor in achieving high catalytic performance. diva-portal.org A successful ligand design must consider several factors to create an efficient catalyst for a specific metal-catalyzed reaction. diva-portal.org For pyridine-based ligands, the goal is to create a well-defined chiral environment around the metal center to maximize stereoselectivity without compromising catalytic activity. nih.gov

A significant challenge in ligand design is the trade-off between reactivity and selectivity. Introducing bulky chiral groups close to the coordinating nitrogen atom can enhance stereoselectivity but may also lead to steric hindrance that limits the catalyst's activity and substrate scope. nih.gov To address this, innovative designs focus on creating rigid and tunable frameworks. For example, a recently developed chiral pyridine unit (CPU) features a rigid fused-ring system with a tunable spirocyclic ketal. nih.gov This design minimizes steric hindrance near the coordination site while allowing for remote tuning of the steric environment, thereby securing both high reactivity and selectivity. nih.gov

The electronic properties of the ligand also play a role, although in some cases, their influence on enantioselectivity is minor compared to steric factors. diva-portal.org The ability to systematically modify the ligand scaffold, for instance, through cross-coupling reactions at the bromo-position of a this compound-derived ligand, is a powerful tool for optimizing catalytic performance. This modular approach facilitates the rapid generation and screening of ligand libraries to identify the optimal catalyst for a given transformation. diva-portal.orgnih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Blocks for Complex Heterocyclic Systems

The unique chemical reactivity of 1-(6-Bromopyridin-3-yl)ethanol makes it an important precursor for the synthesis of more complex heterocyclic structures. The presence of the bromo-substituted pyridine (B92270) ring allows for its use in constructing polycyclic and biologically relevant molecular architectures.

The precursor to this compound, 1-(6-Bromopyridin-3-yl)ethanone, serves as a key starting material for constructing complex pyridine systems. For instance, it can be used to synthesize 2,4'-bipyridine (B1205877) derivatives. acs.org The synthesis involves reacting the ketone with reagents like 1,3-dimethyl-2,3-dihydro-2-oxopyrimidinium sulfate, followed by cyclization with ammonium (B1175870) acetate (B1210297) to form the second pyridine ring. acs.org The bromine atom on the initial pyridine ring remains available for further functionalization, enabling the creation of elaborate polycyclic structures. acs.org

Modern synthetic methods, such as one-pot multicomponent reactions, are employed to generate polysubstituted pyridines and terpyridines from related alkynone precursors. core.ac.uk Furthermore, palladium-catalyzed C–H activation and arylation techniques, often mediated by photoredox catalysis, represent an advanced strategy for converting phenyl-pyridines into more complex, singly arylated derivatives, which are valuable in medicinal chemistry. rsc.org These methods highlight the utility of functionalized pyridine building blocks in creating structurally diverse and complex heterocyclic systems. core.ac.ukrsc.org

A pharmacophore is the essential part of a molecule's structure responsible for its biological activity. This compound and its derivatives are frequently incorporated into such frameworks. The bromopyridine moiety is a key component in the design of various therapeutic agents. For example, derivatives have been synthesized as potent inhibitors of cholesterol 24-hydroxylase (CH24H), an important target for neurodegenerative diseases. acs.org

The compound also serves as a precursor for ligands targeting dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net In one study, 1-(3-((6-bromopyridin-3-yl)oxy)propyl)piperazine was synthesized as an intermediate for novel receptor agonists. researchgate.net Additionally, hybrid molecules combining the bromopyridine skeleton with chalcone (B49325) structures have been developed as potential chemopreventive agents by inducing phase II detoxification enzymes. researchgate.net The versatility of the bromopyridine unit is further demonstrated in its use to create pyrazolopyridine derivatives with potent antiviral activity against enteroviruses. ucla.edu The bromine atom often serves as a crucial anchor point for coupling reactions, allowing the pyridine pharmacophore to be linked to other molecular fragments to optimize biological activity. researchgate.netvulcanchem.com

Synthesis of Polycyclic Pyridine Derivatives

Precursors for Pharmaceutically Relevant Molecules

The pyridine ring is a cornerstone in drug discovery, and this compound is a valuable precursor for creating molecules with pharmaceutical potential. nih.govdovepress.comresearchgate.net Its utility stems from the ability to readily modify its structure to explore and optimize interactions with biological targets.

Pyridine-based structures are among the most common heterocyclic systems found in approved pharmaceuticals. dovepress.com They are valued for their ability to improve properties like water solubility and to act as key pharmacophores in a wide array of therapeutic agents, including antimicrobials, antivirals, and anticancer drugs. nih.govdovepress.com The compound this compound provides a direct route to such valuable scaffolds.

The bromine atom is a key feature, enabling facile diversification through cross-coupling reactions like the Suzuki-Miyaura reaction. rsc.orgresearchgate.net This allows medicinal chemists to systematically introduce different chemical groups to probe interactions with a biological target. For example, derivatives of the closely related 1-(3-bromopyridin-4-yl)ethanone (B183517) have been used to synthesize highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H) by constructing a 4-phenylpyridin-3-yl piperidine (B6355638) scaffold. acs.org Similarly, bromopyridines are used as starting materials for synthesizing kinase inhibitors, which are a major class of cancer therapeutics. google.com The ability to build upon the this compound framework makes it a significant precursor in the development of new medicines. acs.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. The modifiable nature of this compound makes its derivatives ideal candidates for such studies.

In the development of inhibitors for cholesterol 24-hydroxylase (CH24H), SAR studies on related pyridine derivatives revealed critical structural requirements for potency. acs.org For instance, introducing a piperidin-1-yl group onto the pyridine ring led to a compound with single-digit nanomolar inhibitory activity, demonstrating that an sp³ carbon at the 4-position of the piperidine ring was beneficial for optimal positioning within the enzyme's active site. acs.org

Similarly, comprehensive SAR studies on novel pyrazolopyridine derivatives designed as antiviral agents showed that modifying four different positions on the scaffold significantly impacted activity against various enteroviruses. ucla.edu It was found that an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position were optimal for high selectivity. ucla.edu Furthermore, substituting the C4 position with different N-aryl groups, such as a 2-pyridyl group, yielded analogues with the most potent activity against non-polio enteroviruses. ucla.edu These studies underscore the importance of systematic structural modification, often enabled by the reactivity of the bromo-substituent, in optimizing the therapeutic potential of pyridine-based compounds. nih.gov

Pyridine Scaffolds in Drug Discovery and Development

Role in Agrochemical and Materials Science Research

Beyond pharmaceuticals, derivatives of this compound find applications in the development of new agrochemicals and advanced materials. The pyridine scaffold is known to be present in various agricultural products. researchgate.net

In agrochemical research, pyridine-containing compounds have been investigated for various bioactivities. researchgate.net Chalcone derivatives, which can be synthesized from bromopyridine precursors, have been reported to possess insecticidal and herbicidal properties. researchgate.net The versatility of the bromopyridine building block allows for the synthesis of diverse structures that can be screened for potential use in crop protection. ucla.edu

In the field of materials science, pyridine derivatives are explored for applications such as nonlinear optical (NLO) materials. researchgate.net The unique electronic properties of the pyridine ring can contribute to desirable characteristics in functional materials. Building blocks related to this compound, such as (6-Bromopyridin-3-yl)methanol, are listed as intermediates for materials used in energy and battery applications, liquid crystals, and solar cells. ambeed.com The ability to functionalize the compound via its bromine and alcohol groups makes it a useful component in the synthesis of specialty chemicals and materials with specific, tailored properties.

Computational and Spectroscopic Insights into 1 6 Bromopyridin 3 Yl Ethanol Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for modeling electronic structure and predicting the course of chemical reactions. acs.org By calculating the electronic density of a system, DFT can determine the energies of various molecular states, including transition states and intermediates, thereby mapping out the most likely reaction pathways.

Elucidation of Transition States and Intermediates

The formation of 1-(6-Bromopyridin-3-yl)ethanol is commonly achieved through the reduction of its corresponding ketone, 1-(6-bromopyridin-3-yl)ethanone (also known as 5-acetyl-2-bromopyridine). chemicalbook.com DFT studies on analogous systems, such as the reduction of heterocyclic ketones with metal hydrides or organometallic reagents, reveal the nature of the transition states involved. mdpi.com

For instance, in the reduction of a ketone by a reagent like dicyclopentylzinc (B12055005), calculations can model the synchronous transformation proceeding through a six-membered transition state. mdpi.com Such calculations help determine the activation energy barrier for the reaction. In studies of water oxidation catalyzed by ruthenium complexes, DFT has been used to locate transition state structures for key bond-forming steps, such as O-O coupling. acs.org The starting geometry for a transition state search often involves setting the key bond-forming distance to an intermediate value (e.g., ~1.8-1.9 Å for an O-O bond), from which the computational model optimizes to find the lowest energy saddle point on the potential energy surface. acs.org This approach allows for the detailed examination of competing reaction pathways and the identification of short-lived intermediates that may not be observable through experimental methods. acs.org

Analysis of Stereoselectivity Origins

When a prochiral ketone like 1-(6-bromopyridin-3-yl)ethanone is reduced, a chiral center is formed, leading to a racemic mixture of (R)- and (S)-1-(6-Bromopyridin-3-yl)ethanol unless a chiral influence is present. DFT calculations are particularly powerful in explaining and predicting the outcomes of asymmetric synthesis.

In studies of the enantioselective reduction of 3-acetylpyridines, including the closely related 5-acetyl-2-bromopyridine, DFT has been used to model the reaction in the presence of a chiral catalyst. mdpi.com By computing the transition state structures for the formation of both possible enantiomers, researchers can determine which pathway has a lower activation energy, thus predicting the major product. For example, in the reduction of 3-acetylpyridine (B27631) catalyzed by an optically active alcohol, DFT calculations revealed that the greater stability of one transition state over the other was due to a more extensive framework of stabilizing non-covalent interactions, such as C-H---π and C-H---N bonds. mdpi.com This detailed structural insight into the transition states provides a rational basis for the observed stereoselectivity and is crucial for designing more effective chiral catalysts. mdpi.com

Spectroscopic Characterization in Mechanistic Investigations

Spectroscopic methods provide the experimental data necessary to validate computational models and offer direct evidence for chemical structures and reaction progress. For this compound, NMR spectroscopy is essential for structural confirmation in solution, while X-ray crystallography can reveal the precise three-dimensional structure of the molecule or its complexes in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. ethernet.edu.et The ¹H NMR spectrum of this compound provides a distinct fingerprint of its molecular structure. Each set of chemically non-equivalent protons in the molecule produces a signal with a specific chemical shift (δ), integration value, and splitting pattern (multiplicity), which reveals information about the electronic environment and neighboring protons. chemicalbook.com

The synthesis of this compound can be monitored by observing the disappearance of the signal for the acetyl protons of the starting ketone and the appearance of signals corresponding to the alcohol's methine and hydroxyl protons. chemicalbook.com The detailed assignment of the ¹H NMR signals for this compound in deuterated chloroform (B151607) (CDCl₃) confirms its structure. chemicalbook.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Integration |

| Pyridine (B92270) H (position 2) | 8.35 | Doublet (d), J = 2.4 | 1H |

| Pyridine H (position 4) | 7.61 | Doublet of doublets (dd), J = 2.4, 7.8 | 1H |

| Pyridine H (position 5) | 7.47 | Doublet (d), J = 7.8 | 1H |

| Methine H (-CHOH) | 4.94 | Multiplet (m) | 1H |

| Hydroxyl H (-OH) | 2.04 | Singlet (s) | 1H |

| Methyl H (-CH₃) | 1.51 | Doublet (d), J = 6.3 | 3H |

| Data sourced from ChemicalBook. chemicalbook.com |

X-ray Crystallography for Molecular Structure Elucidation of Complexes

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and three-dimensional arrangements. While a crystal structure for isolated this compound is not prominently available in the searched literature, the technique is invaluable for characterizing its metal complexes. Pyridyl alcohols are common ligands in coordination chemistry, capable of binding to metal centers through the pyridine nitrogen and/or the alcohol oxygen.

For instance, X-ray diffraction studies on complexes of similar bromopyridine-containing ligands reveal critical structural details. In a study of novel pyridyl–pyrazole derivatives, single-crystal X-ray analysis determined the triclinic space group and unit cell dimensions, confirming the molecular structure and revealing intermolecular interactions like Br---Br halogen bonds. mdpi.com In another example, the crystal structure of a rhodamine derivative incorporating a 6-bromopyridin-2-yl moiety was determined, with all geometric parameters falling within expected ranges. researchgate.net For metal complexes, such as those involving iron(II) and substituted phenanthroline ligands bearing a bromopyridine group, crystallography confirms the coordination geometry around the metal center (e.g., octahedral) and the specific arrangement of the ligands. rsc.org This information is crucial for understanding the electronic and magnetic properties of such complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。